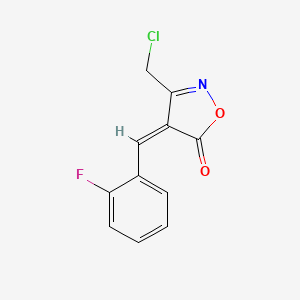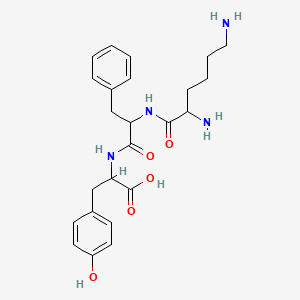![molecular formula C7H6ClN3 B12106647 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina es un compuesto heterocíclico que pertenece a la clase de triazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de nuevos agentes terapéuticos. La presencia del anillo de triazol fusionado al anillo de piridina confiere propiedades químicas únicas a este compuesto, convirtiéndolo en un andamiaje valioso en el diseño y desarrollo de fármacos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 7-cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina normalmente implica la ciclación de precursores apropiados en condiciones de reacción específicas. Un método común implica la reacción de 3-amino-5-cloropiridina con isocianato de metilo, seguida de ciclación en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo normalmente en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del anillo de triazol.
Métodos de Producción Industrial
La producción industrial de 7-cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para garantizar la alta pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para modificar el anillo de triazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de derivados de triazolopiridina con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados de triazolopiridina reducidos.
Sustitución: Formación de derivados de triazolopiridina sustituidos con diversos grupos funcionales que sustituyen al grupo cloro.
Aplicaciones Científicas De Investigación
7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina tiene varias aplicaciones de investigación científica, entre ellas:
Química Medicinal: Se utiliza como andamiaje para el desarrollo de nuevos fármacos con posibles actividades antivirales, antibacterianas y antifúngicas.
Estudios Biológicos: Se investiga por sus interacciones con diversos objetivos biológicos, incluidas enzimas y receptores.
Biología Química: Se utiliza en el estudio de vías bioquímicas y mecanismos de acción de compuestos bioactivos.
Aplicaciones Industriales: Se utiliza en la síntesis de productos químicos y productos intermedios especiales para productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 7-cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno y otras interacciones con los sitios activos de estos objetivos, lo que lleva a la inhibición o modulación de su actividad. Este compuesto también puede interferir con las vías bioquímicas uniéndose a proteínas clave y alterando su función.
Comparación Con Compuestos Similares
Compuestos Similares
- 7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]quinoxalina
- 7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]pirazina
- 7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]pirimidina
Singularidad
7-Cloro-3-metil-[1,2,4]triazolo[4,3-a]piridina es único debido a su patrón de sustitución específico y la presencia tanto del anillo de triazol como del de piridina. Esta combinación confiere propiedades químicas y actividades biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en química medicinal y biología química.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 |
Clave InChI |
WPJMCUNNAFLDFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)



![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)


![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

